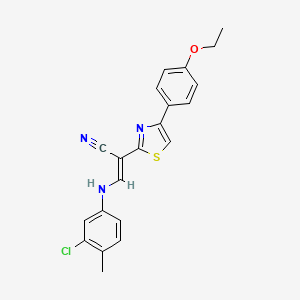
(2-Phenoxyphenyl)thiourea
Descripción general
Descripción
(2-Phenoxyphenyl)thiourea is a chemical compound that belongs to the thiourea group . It is used in various applications, including as an intermediate in organic synthesis . The molecular formula of this compound is C13H12N2OS .
Synthesis Analysis
Thioureas and their derivatives, including this compound, are synthesized by the reaction of various anilines with carbon disulfide (CS2) . A synthesis research method for diafenthiuron, a thiourea insecticide and acaricide, involves synthesizing an N-2,6-diisopropyl-4-phenoxylphenyl)isocyanate intermediate, which then reacts with tert-butylamine to generate 3-(2,6-diisopropyl-4-phenoxylphenyl)-1-tert-butyl urea. This compound then reacts with phosphorus pentasulfide under the action of potassium carbonate to finally generate diafenthiuron .
Molecular Structure Analysis
Thioureas have a trigonal planar molecular geometry of the N2C=S core. The C=S bond distance is near 1.71 Å, which is 0.1 Å longer than in normal ketones (R2C=O). The C–N bond distances are short. Thioureas occur in two tautomeric forms .
Chemical Reactions Analysis
Thiourea derivatives are used as intermediates in several organic synthetic reactions . They are also used in the synthesis of xanthones via the classical and the modified Grover, Shah, and Shah reaction .
Physical And Chemical Properties Analysis
The molecular formula of this compound is C13H12N2OS, and its molecular weight is 244.31 g/mol .
Aplicaciones Científicas De Investigación
Green Synthesis and Environmental Applications
Thioureas, including (2-Phenoxyphenyl)thiourea, are noted for their importance in medicinal chemistry due to their broad spectrum of biological activities. A notable advancement in this area is the green synthesis of symmetrical N, N'-disubstituted thiourea derivatives using solar energy, presenting an environmentally benign and energy-saving method for producing these compounds. This approach utilizes primary amines and CS2 in water without any catalyst, highlighting the potential of thioureas in sustainable chemistry practices (Kumavat et al., 2013).
Biological and Enzymatic Inhibition Activities
Thiourea derivatives have been synthesized and tested for their inhibitory activity against carbonic anhydrase, an enzyme involved in pH regulation. Novel chiral thiourea derivatives showed competitive inhibition against this enzyme, indicating the potential of thiourea compounds in developing new therapeutic agents (Korkmaz et al., 2015).
Chiral Discrimination and Spectroscopy
The utility of thiourea derivatives in chiral solvating agents (CSAs) for enantiodiscrimination of amino acid derivatives via NMR spectroscopy has been demonstrated. These compounds, including those related to this compound, offer effective chiral discrimination, showcasing their importance in analytical chemistry and pharmaceutical research (Recchimurzo et al., 2020).
Mechanism of Action in Anti-tuberculosis
Isoxyl, a thiourea derivative, exhibits a unique mechanism of action against Mycobacterium tuberculosis by inhibiting the synthesis of oleic and mycolic acids. This finding not only sheds light on the antibacterial properties of thioureas but also highlights their potential as anti-tuberculosis drugs (Phetsuksiri et al., 2003).
Photoluminescence and Analytical Chemistry
1-(2-Hydroxyphenyl)thiourea demonstrates unique photoluminescent properties and sensitivity to chromium(VI) ions, suggesting its application in environmental monitoring and analytical chemistry. The compound's fluorescence quenching by chromium(VI) ions can be utilized for the detection of this metal in environmental samples, demonstrating the versatility of thiourea derivatives in sensor technology (Sunil & Rao, 2015).
Mecanismo De Acción
Target of Action
(2-Phenoxyphenyl)thiourea is a derivative of thiourea . Thiourea and its derivatives have been shown to catalyze a diverse variety of highly enantioselective transformations, providing a wide range of versatile organic compounds . They have been used in various biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . .
Mode of Action
It is known that thiourea derivatives, such as diafenthiuron, are transformed into a highly reactive metabolite, diafenthiuron carbodiimide, which covalently and irreversibly binds to microsomal glucose-6-phosphate translocase, a part of the adenosine triphosphatase (atpase) complex . This interaction with its targets results in changes that contribute to its various biological effects.
Biochemical Pathways
It is known that thiourea derivatives have diverse biological applications, suggesting that they may affect multiple biochemical pathways . For example, they have been shown to inhibit α-amylase and glucose-6-phosphatase , which are involved in carbohydrate metabolism.
Pharmacokinetics
It is known that thiourea derivatives, such as diafenthiuron, have a low aqueous solubility but are readily soluble in many organic solvents . They are volatile and, based on their chemical properties, they are unlikely to leach to groundwater . These properties may impact the bioavailability of this compound.
Result of Action
It is known that thiourea derivatives have diverse biological applications, suggesting that they may have various molecular and cellular effects .
Action Environment
The efficacy of thiourea derivatives, such as Diafenthiuron, is dependent on several factors, including the target pest species, the stage of the pest’s life cycle, and environmental conditions such as temperature and humidity . Additionally, the repeated use of these compounds can lead to the development of resistance in target pests, reducing the efficacy of the insecticide over time . These factors may also influence the action, efficacy, and stability of this compound.
Safety and Hazards
Propiedades
IUPAC Name |
(2-phenoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c14-13(17)15-11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H3,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPZJSIVHLJVQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


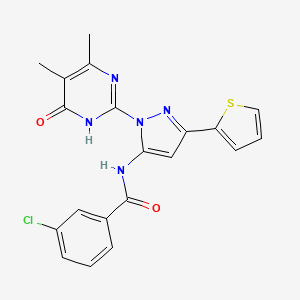
![2-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2976336.png)
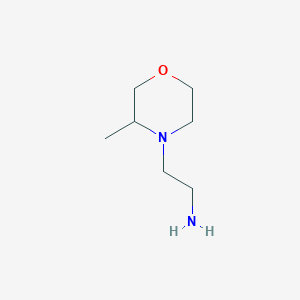
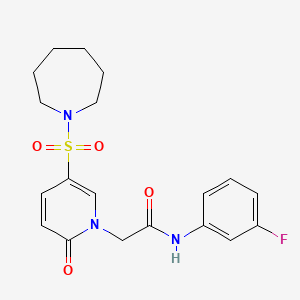
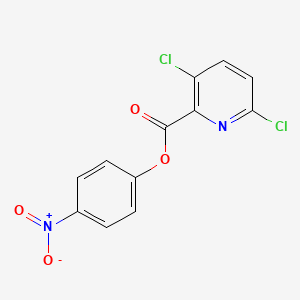
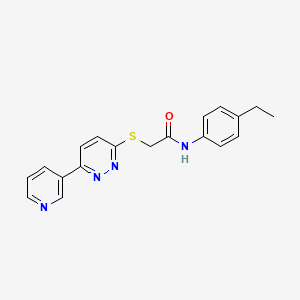
![Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine](/img/structure/B2976345.png)

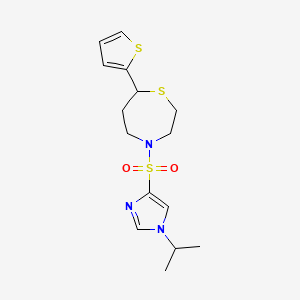
![N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2976349.png)
![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2976350.png)
![6,8-Difluoro-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2976352.png)
